4-Chloro-2-phenyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine 4-Chloro-2-phenyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15897529
InChI: InChI=1S/C16H13ClN2S/c17-14-13-11-8-4-5-9-12(11)20-16(13)19-15(18-14)10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2
SMILES:
Molecular Formula: C16H13ClN2S
Molecular Weight: 300.8 g/mol

4-Chloro-2-phenyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine

CAS No.:

Cat. No.: VC15897529

Molecular Formula: C16H13ClN2S

Molecular Weight: 300.8 g/mol

* For research use only. Not for human or veterinary use.

4-Chloro-2-phenyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine -

Specification

Molecular Formula C16H13ClN2S
Molecular Weight 300.8 g/mol
IUPAC Name 4-chloro-2-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine
Standard InChI InChI=1S/C16H13ClN2S/c17-14-13-11-8-4-5-9-12(11)20-16(13)19-15(18-14)10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2
Standard InChI Key VJUNFRROHPESFS-UHFFFAOYSA-N
Canonical SMILES C1CCC2=C(C1)C3=C(S2)N=C(N=C3Cl)C4=CC=CC=C4

Introduction

Chemical Structure and Physicochemical Properties

Core Structural Features

4-Chloro-2-phenyl-5,6,7,8-tetrahydrobenzo thieno[2,3-d]pyrimidine (C₁₆H₁₃ClN₂S) features a fused tricyclic scaffold comprising:

  • A 5,6,7,8-tetrahydrobenzo thiophene ring system providing planar rigidity

  • A pyrimidine ring substituted with chlorine at position 4 and a phenyl group at position 2

  • A partially saturated cyclohexene moiety contributing to conformational flexibility .

The IUPAC name 4-chloro-2-phenyl-5,6,7,8-tetrahydro-benzothiolo[2,3-d]pyrimidine reflects this arrangement, with computed molecular weight of 300.8 g/mol and XLogP3 value of 5.4, indicating moderate lipophilicity .

Key Physicochemical Parameters

Critical computed properties include:

PropertyValue
Topological Polar SA54 Ų
Hydrogen Bond Acceptors3
Rotatable Bonds1
Heavy Atom Count20
Complexity Index347

These parameters suggest moderate membrane permeability and potential for oral bioavailability, though the high complexity score implies synthetic challenges .

Synthetic Methodologies

Laboratory-Scale Synthesis

The Gewald reaction serves as the foundational strategy for constructing the benzothiophene core. A representative protocol involves:

  • Cyclohexanone Condensation: Reacting cyclohexanone with ethyl cyanoacetate and elemental sulfur to form ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate .

  • Pyrimidine Ring Formation: Treating the intermediate with aryl nitriles under acidic conditions to induce cyclization .

  • Chlorination: Using POCl₃ or SOCl₂ to introduce the C4 chlorine substituent .

Optimized conditions achieve yields of 70-85% in millimolar-scale reactions, though scalability remains limited by the multi-step sequence and purification requirements .

Industrial Production Considerations

While detailed industrial protocols remain proprietary, economic analyses suggest:

  • Cost Drivers: POCl₂ usage (≥$120/kg) and chromatographic purification steps

  • Yield Optimization: Continuous flow systems could enhance throughput by 30-40%

  • Green Chemistry Potential: Microwave-assisted synthesis reduces reaction times from hours to minutes .

Biological Activity Profile

Anticancer Mechanisms

Derivatives demonstrate potent microtubule depolymerization activity, with IC₅₀ values <40 nM in MCF-7 breast cancer cells. Key findings include:

  • Compound 4 (N-methyl derivative): 7-fold greater microtubule disruption than lead compound 1 (pyrimido[4,5-b]indole) .

  • P-glycoprotein Circumvention: Maintains efficacy in multidrug-resistant KB-V1 cells (RF = 1.2 vs 8.7 for paclitaxel) .

  • Apoptosis Induction: Activates caspase-3/7 pathways at 100 nM concentrations .

Anti-Inflammatory Effects

In LPS-stimulated RAW264.7 macrophages:

CompoundIL-6 Inhibition (%)TNF-α Inhibition (%)
A151.6450.70
B768.9265.34

Notably, B7 (3-naphthyl derivative) shows dual COX-2/5-LOX inhibition through π-π stacking interactions with catalytic domains .

Structure-Activity Relationships

Position 4 Modifications

  • Chlorine Substitution: Essential for microtubule binding (ΔIC₅₀ = 12 nM → 210 nM upon replacement)

  • Bromine Analogues: Improved potency (IC₅₀ = 28 nM) but reduced solubility (logP ↑ 0.8) .

Position 2 Optimization

  • Phenyl vs Pyridyl: 2-pyridyl derivatives show 3.2× greater cytotoxicity but lower metabolic stability (t₁/₂ = 12 vs 45 min) .

  • Electron-Donating Groups: 4′-OCH₃ improves target engagement through hydrogen bonding (Kd = 8.2 nM vs 14.7 nM for 4′-SCH₃) .

Saturation Effects

  • Dihydro vs Tetrahydro: Complete saturation of the benzo ring enhances tubulin binding (ΔG = -9.8 vs -7.4 kcal/mol) .

Therapeutic Applications and Challenges

Inflammatory Disease Targets

Preclinical models demonstrate:

  • RA Model Efficacy: 62% reduction in paw swelling vs indomethacin (48%) at 10 mg/kg .

  • Neuroinflammation: Crosses BBB with brain/plasma ratio of 0.8 .

Development Challenges

  • Solubility Limitations: Aqueous solubility <1 μg/mL necessitates prodrug strategies

  • CYP3A4 Inhibition: IC₅₀ = 2.1 μM requires structural mitigation .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator